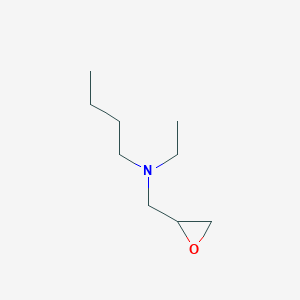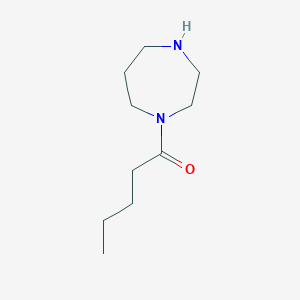
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide, also known as NAC or N-acetylcysteine, is a derivative of the amino acid L-cysteine. NAC is a widely used compound in scientific research and has many applications in the medical field. NAC is a potent antioxidant, anti-inflammatory, and anti-microbial agent. It has been used to treat a variety of conditions, including cystic fibrosis, chronic bronchitis, and other respiratory diseases. NAC has also been studied for its potential to treat neurological disorders, such as Alzheimer's and Parkinson's diseases.
Applications De Recherche Scientifique
Green Synthesis Applications
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide is significant in green chemistry, particularly in the synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights its production through a novel Pd/C catalytic hydrogenation process, emphasizing high activity, selectivity, and stability. This process represents a more environmentally friendly alternative to traditional reduction methods using iron powder (Zhang Qun-feng, 2008).
Molecular Structure Studies
In the realm of crystallography, the compound has been a subject of interest for understanding molecular structures. For instance, Boechat et al. (2011) studied the structures of various acetamide derivatives, including compounds similar to N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide. These studies provide insights into molecular conformations and intermolecular interactions like hydrogen bonding (Boechat et al., 2011).
Biological Activity Research
The compound has been a part of studies exploring biological activities. Narayana et al. (2016) investigated different molecular conformations of related acetamide derivatives, noting their analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016). Similarly, other studies have focused on synthesizing and evaluating acetamide derivatives for their antimicrobial and anticancer activities (Debnath & Ganguly, 2015), (Rani et al., 2014).
Chemical Reactivity and Synthesis
Several studies have focused on synthesizing novel derivatives of this compound and examining their chemical reactivity. For example, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, and studied its structure and potential as an anticancer drug through molecular docking analysis (Sharma et al., 2018).
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-13(16)14(17)9-11/h2-7,9H,8,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOIGOKMNSXISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B3072181.png)




![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)



